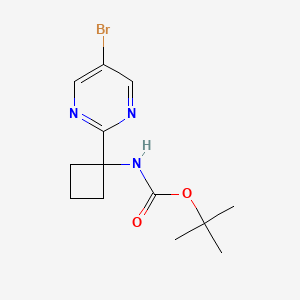

1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is a synthetic organic compound characterized by the presence of a brominated pyrimidine ring and a cyclobutanamine moiety protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine typically involves multiple steps, starting from commercially available precursors

-

Bromination of Pyrimidine:

- Starting Material: 2-pyrimidine

- Reagent: Bromine (Br₂)

- Solvent: Acetic acid

- Conditions: Room temperature, stirring for several hours

-

Formation of Cyclobutanamine Derivative:

- Intermediate: 5-bromo-2-pyrimidine

- Reagent: Cyclobutanamine

- Solvent: Tetrahydrofuran (THF)

- Conditions: Reflux, inert atmosphere (e.g., nitrogen)

-

Boc Protection:

- Intermediate: 1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine

- Reagent: Di-tert-butyl dicarbonate (Boc₂O)

- Solvent: Dichloromethane (DCM)

- Conditions: Room temperature, stirring for several hours

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., sodium azide, thiols), solvents (e.g., DMF, DMSO), mild heating

Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature

Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol), elevated temperatures

Major Products:

- Substituted pyrimidines

- Free amine derivatives

- Coupled products with various functional groups

Chemistry:

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for labeling and detection.

Probe Development: Acts as a precursor for the development of molecular probes for biological studies.

Medicine:

Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Anticancer Research: Studied for its activity against various cancer cell lines.

Industry:

Material Science: Explored for its potential in the development of novel materials with specific properties.

Catalysis: Used in the preparation of catalysts for industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The brominated pyrimidine ring can facilitate binding to active sites, while the cyclobutanamine moiety may enhance the compound’s stability and bioavailability.

Molecular Targets and Pathways:

Enzymes: Inhibition or modulation of enzyme activity

Receptors: Binding to receptor sites to modulate signaling pathways

Nucleic Acids: Interaction with DNA or RNA to affect gene expression

Comparison with Similar Compounds

1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine: Lacks the Boc protection, making it more reactive.

1-(5-Chloro-2-pyrimidinyl)-N-Boc-cyclobutanamine: Similar structure with chlorine instead of bromine, potentially altering its reactivity and biological activity.

1-(5-Bromo-2-pyrimidinyl)-N-Boc-pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutanamine, affecting its steric and electronic properties.

Uniqueness: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is unique due to the combination of the brominated pyrimidine ring and the Boc-protected cyclobutanamine. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various applications in research and industry.

Biological Activity

1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Synthesis

The compound features a cyclobutane ring substituted with a brominated pyrimidine moiety and a Boc (tert-butyloxycarbonyl) protecting group. The synthesis typically involves multi-step organic reactions, including the formation of the cyclobutane ring and subsequent functionalization to introduce the brominated pyrimidine.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases or transporters, which are critical in cancer progression and multidrug resistance (MDR).

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant effects on cancer cell lines. For example, it has been shown to:

- Inhibit cell proliferation : Studies indicate that at concentrations ranging from 1 to 10 µM, the compound can reduce the viability of several cancer cell lines by over 50% after 48 hours of treatment.

- Modulate ATPase activity : The compound has been tested for its ability to affect P-glycoprotein (P-gp) ATPase activity, which is essential for drug efflux in resistant cancer cells. Results show that it stimulates ATPase activity at certain concentrations, suggesting a mechanism for overcoming drug resistance .

Case Studies

- Study on Drug Resistance : A study involving SW620/Ad300 cells demonstrated that this compound could significantly reverse resistance to paclitaxel and doxorubicin at a concentration of 10 µM. This suggests its potential use as an adjuvant therapy in resistant cancers .

- Selectivity Profile : Comparative analysis showed that the compound exhibits preferential selectivity towards P-gp over other ABC transporters, indicating a potentially favorable side effect profile compared to non-selective inhibitors .

Data Table: Biological Activity Summary

| Biological Activity | Concentration (µM) | Effect |

|---|---|---|

| Cell Viability Reduction | 1 - 10 | >50% reduction in cancer cell lines |

| P-glycoprotein ATPase Stimulation | 10 | Significant increase in activity |

| Reversal of Drug Resistance | 10 | Overcoming resistance to paclitaxel |

Properties

Molecular Formula |

C13H18BrN3O2 |

|---|---|

Molecular Weight |

328.20 g/mol |

IUPAC Name |

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclobutyl]carbamate |

InChI |

InChI=1S/C13H18BrN3O2/c1-12(2,3)19-11(18)17-13(5-4-6-13)10-15-7-9(14)8-16-10/h7-8H,4-6H2,1-3H3,(H,17,18) |

InChI Key |

BGQHNBMHAZESLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=NC=C(C=N2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.